molecular formula C19H10ClN5O2 B11986858 2-(4-Chloro-3-nitrophenyl)-1H-imidazo(4,5-B)phenazine CAS No. 303059-17-8

2-(4-Chloro-3-nitrophenyl)-1H-imidazo(4,5-B)phenazine

Cat. No.: B11986858
CAS No.: 303059-17-8
M. Wt: 375.8 g/mol
InChI Key: QCQQIVFXMYTOEO-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-nitrophenyl)-1H-imidazo(4,5-B)phenazine is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of an imidazo[4,5-B]phenazine core, which is substituted with a 4-chloro-3-nitrophenyl group. The unique structure of this compound makes it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-nitrophenyl)-1H-imidazo(4,5-B)phenazine typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-3-nitroaniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the imidazo[4,5-B]phenazine core. The reaction conditions often involve the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process. Industrial methods focus on scalability and cost-effectiveness while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-nitrophenyl)-1H-imidazo(4,5-B)phenazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted derivatives: Formed by the substitution of the chloro group with various nucleophiles.

Scientific Research Applications

2-(4-Chloro-3-nitrophenyl)-1H-imidazo(4,5-B)phenazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-1H-imidazo(4,5-B)phenazine involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, disrupting their normal function. This interaction can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer and antimicrobial therapies. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-3-nitrophenyl)-1H-imidazo(4,5-B)phenazine: Similar structure with a bromo group instead of a chloro group.

    2-(4-Methyl-3-nitrophenyl)-1H-imidazo(4,5-B)phenazine: Similar structure with a methyl group instead of a chloro group.

    2-(4-Nitro-3-nitrophenyl)-1H-imidazo(4,5-B)phenazine: Similar structure with an additional nitro group.

Uniqueness

2-(4-Chloro-3-nitrophenyl)-1H-imidazo(4,5-B)phenazine is unique due to the presence of both a chloro and a nitro group, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for a diverse range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

303059-17-8

Molecular Formula

C19H10ClN5O2

Molecular Weight

375.8 g/mol

IUPAC Name

2-(4-chloro-3-nitrophenyl)-10H-imidazo[4,5-b]phenazine

InChI

InChI=1S/C19H10ClN5O2/c20-11-6-5-10(7-18(11)25(26)27)19-23-16-8-14-15(9-17(16)24-19)22-13-4-2-1-3-12(13)21-14/h1-9,21H

InChI Key

QCQQIVFXMYTOEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC4=NC(=NC4=CC3=N2)C5=CC(=C(C=C5)Cl)[N+](=O)[O-]

Origin of Product

United States

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